

role of 16-oxo-palmitate in plant cutin biopolymer

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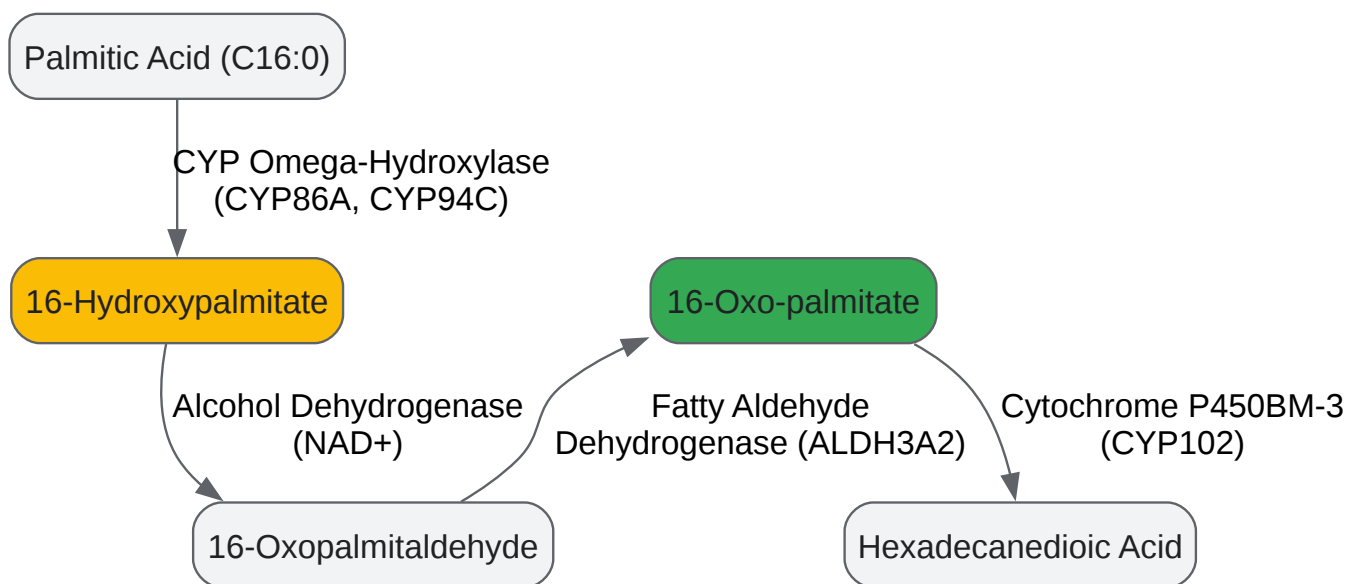
Compound Focus: 16-Oxo-palmitate

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Biosynthesis Pathway of Cutin Monomers

The following diagram illustrates the generalized pathway from palmitic acid to **16-oxo-palmitate** and related cutin monomers, based on enzyme systems identified in the search results.



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Diagram: Proposed enzymatic pathway for **16-oxo-palmitate** synthesis and further oxidation. [1] [2] [3]

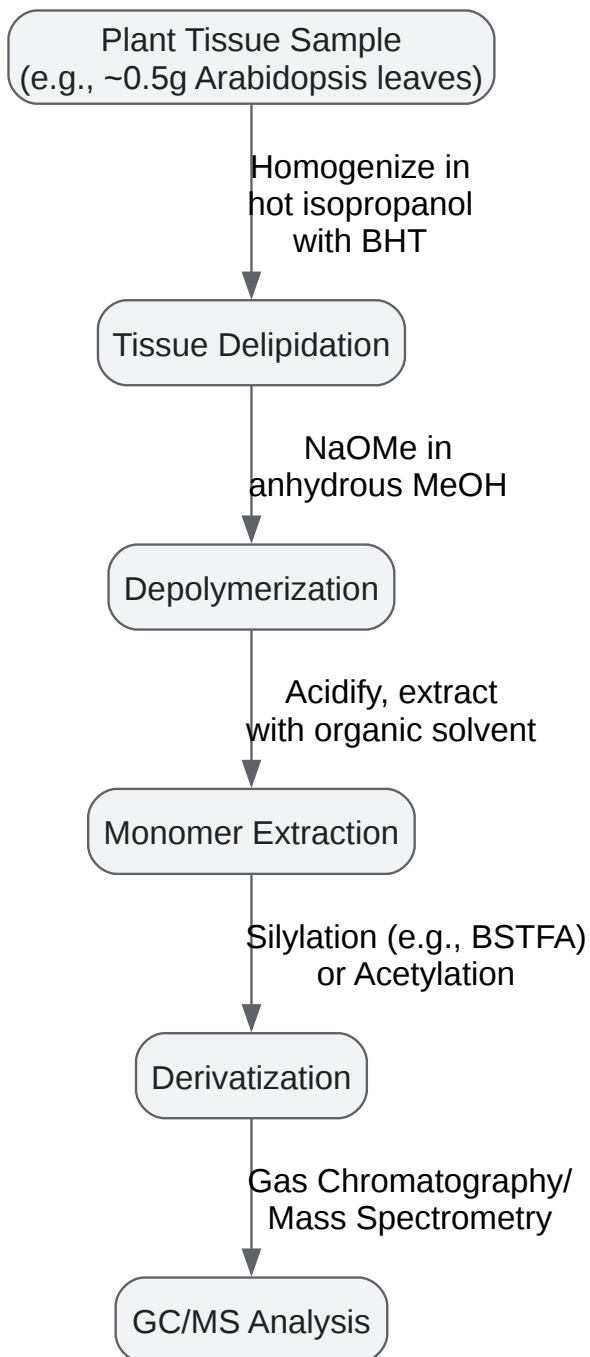
Key Enzymatic Systems in 16-Oxo-Fatty Acid Synthesis

The table below details the enzyme systems involved in the sequential oxidation of palmitic acid, which can lead to the production of **16-oxo-palmitate**.

Enzyme System	Substrate	Product	Cofactors	Cellular Location	Reaction Type
Cytochrome P450 omega-hydroxylase (e.g., CYP86A, CYP94C families)	Palmitic Acid (16:0)	16-Hydroxypalmitic Acid	NADPH, O ₂	Endoplasmic Reticulum	Omega Hydroxylation [2] [3]
Alcohol Dehydrogenase (NAD+-dependent)	16-Hydroxypalmitic Acid	16-Oxopalmitaldehyde	NAD+	Microsomes/Cytoplasm	Alcohol Oxidation [2]
Fatty Aldehyde Dehydrogenase (ALDH3A2)	16-Oxopalmitaldehyde	16-Oxo-palmitate	NAD+	Endoplasmic Reticulum/Peroxisomes	Aldehyde Oxidation [2]
Cytochrome P450BM-3 (CYP102)	16-Oxohexadecanoic Acid	Hexadecanedioic Acid	NADPH, O ₂	Bacterial Cytoplasm	Aldehyde Oxidation [2]

Analytical Protocol for Cutin Monomer Analysis

Here is a detailed methodology for isolating and analyzing cutin polyesters from plant tissue, which would be used to detect monomers like **16-oxo-palmitate** [4].



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Workflow: Steps for analyzing cutin monomers from plant tissue. [4]

Detailed Steps [4]:

- **Tissue Delipidation**

- **Purpose:** Remove soluble lipids (waxes, membrane lipids, triacylglycerols) to isolate the insoluble cutin polymer.

- **Procedure:**

- Homogenize approximately 0.5 g of plant tissue (e.g., Arabidopsis leaves).
- Place in a glass tube with a PTFE-lined cap.
- Add 12 mL of hot (85°C) isopropanol containing 0.01% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.
- Heat at 85°C for 15 minutes in a heating block.
- Replace solvent with a 2:1 (v/v) chloroform:methanol mixture and incubate at room temperature for 2 weeks, changing the solvent every 2-3 days.
- Rinse the delipidated tissue with chloroform and allow it to air-dry completely.

- **Depolymerization**

- **Purpose:** Break down the cutin polyester into its constituent monomeric units.

- **Procedure:**

- Add 4 mL of 1 M sodium methoxide (NaOMe) in anhydrous methanol to the dried tissue. This catalyzes transesterification.
- Incubate at 60°C for 1 hour with occasional vortexing.
- Cool the mixture and add 40 µL of glacial acetic acid to neutralize the base.

- **Monomer Extraction and Derivatization**

- **Purpose:** Extract the released monomers and convert them into volatile derivatives suitable for GC/MS.

- **Procedure:**

- Add 2 mL of saturated sodium chloride solution and 4 mL of chloroform. Vortex and centrifuge to separate phases.
- Collect the organic (lower) phase containing the monomers.
- Dry the extract under a stream of nitrogen gas.
- Derivative the dried monomers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or via acetylation. This step replaces active hydrogens (e.g., in -OH and -COOH groups) with trimethylsilyl groups, increasing volatility and thermal stability.

- **GC/MS Analysis and Data Interpretation**

- **Purpose:** Separate, identify, and quantify the individual cutin monomers.

- **Procedure:**

- Reconstitute the derivatized samples in a suitable solvent (e.g., hexane).
- Inject into a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS).
- Monomers are identified by their retention times and by comparing their mass spectra to libraries of known fatty acid derivatives.
- Quantification is achieved by comparing peak areas to internal standards.

Functional Context in Cuticle Formation

The search results clarify that **16-oxo-palmitate is not a major monomer in the well-studied cutin of Arabidopsis thaliana**. Instead, research indicates that **dicarboxylic acids are the dominant monomers** in Arabidopsis leaf and stem

polyesters [3]. This suggests that in many plants, the pathway proceeds beyond **16-oxo-palmitate** to form **hexadecanedioic acid** (a C16 dicarboxylic acid), which is then incorporated into the polymer [2] [3].

The biosynthesis of cutin monomers is a tightly regulated process. In Arabidopsis, key enzymes include:

- **CYP86A family P450s** (e.g., ATT1): Catalyze the ω -hydroxylation of fatty acids [3].
- **LACS2**: An epidermis-specific long-chain acyl-CoA synthetase that activates fatty acids for subsequent oxidation and polymerization [3].

Research Recommendations

Given the limited specific data on **16-oxo-palmitate**, your research could focus on:

- **Exploring Biosynthetic Checkpoints**: Investigate the factors that determine whether a ω -oxo fatty acid is incorporated into cutin or further oxidized to a dicarboxylic acid.
- **Analyzing Diverse Species**: The composition of cutin is highly species- and tissue-dependent [4]. **16-oxo-palmitate** may be a significant monomer in plants other than Arabidopsis.
- **Functional Characterization**: Study the physicochemical properties that **16-oxo-palmitate** imparts to the cutin polymer compared to hydroxy- or dicarboxylic acids.

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